molecular formula C7H10N2O3 B1313523 Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 33458-27-4

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B1313523
CAS No.: 33458-27-4
M. Wt: 170.17 g/mol
InChI Key: DYEUWQNJWMPQAL-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a pyrimidine ring with an ethyl ester group at the 5-position and a keto group at the 2-position.

Mechanism of Action

Target of Action

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a nitrogen-rich heterocyclic compound . It has been found to have multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action . It also includes the adrenergic receptor antagonists for prostatic hyperplasia treatment .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. For instance, it has been found to inhibit β-glucuronidase activity , which is an important approach for the treatment of several diseases .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that it may play a role in modulating inflammatory responses.

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties . They exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its synthesis involves environmentally benign mild reaction conditions, aerobic conditions, and shorter reaction time . These factors could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . The compound can induce cell cycle arrest and apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . It also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anticancer and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the levels of various metabolites . The compound can also affect metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle . These interactions play a crucial role in determining the compound’s overall metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, leading to localized effects . Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is commonly achieved through the Biginelli reaction. This is a one-pot, three-component reaction involving an aldehyde, a β-keto ester (such as ethyl acetoacetate), and urea. The reaction is typically catalyzed by an acid, such as hydrochloric acid or lactic acid, and can be carried out under solvent-free conditions . The reaction conditions are mild, environmentally friendly, and yield the desired product in high purity without the need for chromatographic separation .

Industrial Production Methods

In industrial settings, the Biginelli reaction is scaled up using similar conditions but optimized for larger volumes. The use of eco-friendly catalysts and solvent-free conditions is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the keto group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or other alkoxides.

Major Products

The major products formed from these reactions include various substituted pyrimidinones, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar pyrimidine core but differ in their substituents, leading to unique biological activities and applications.

Properties

IUPAC Name

ethyl 2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3H,2,4H2,1H3,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEUWQNJWMPQAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445635
Record name Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33458-27-4
Record name Ethyl 1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33458-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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